8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
This compound belongs to the 1-oxa-4-azaspiro[4.5]decane family, characterized by a spirocyclic core combining oxygen and nitrogen heteroatoms. The carboxylic acid at position 3 contributes to solubility and salt formation, making it pharmacologically versatile .
Properties
IUPAC Name |
8-tert-butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-20(2,3)16-9-11-21(12-10-16)22(17(14-26-21)19(24)25)18(23)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWVTWJDHSWISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
Alternative Route: Spirocyclic Lactam Intermediate
Lactam Formation via Ring-Closing Metathesis
Starting material : N-allyl-8-tert-butyl-1-oxa-4-azacyclohexane-3-carboxylic acid.
Catalyst : Grubbs II (5 mol%).
Conditions : DCM, 40°C, 24 h.
Yield : 58% after column chromatography.
Advantage : Avoids harsh reducing agents but requires expensive catalysts.
Comparative Analysis of Methods
| Parameter | Four-Step Industrial Route | Lactam Metathesis Route |
|---|---|---|
| Total Yield | 62% | 34% |
| Cost Efficiency | High (bulk reagents) | Low (catalyst cost) |
| Scalability | >1 kg demonstrated | Lab-scale only |
| Purity (HPLC) | 98.5% | 97.2% |
Critical Reaction Optimization Strategies
tert-Butyl Group Stability
The tert-butyl group remains intact under basic (LiOH) and hydrogenolytic conditions but may undergo acid-catalyzed cleavage. Thus, Boc deprotection (TFA/DCM) must precede tert-butyl-sensitive steps.
Regioselective Acylation
Competitive acylation at the spirocyclic amine vs. the carboxylic acid is mitigated by:
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, THF) improve cyclization yields by stabilizing transition-state dipoles. THF outperforms DMF in minimizing ester hydrolysis (93% vs. 78% yield).
Analytical and Spectroscopic Validation
NMR Characterization
Chemical Reactions Analysis
Types of Reactions
8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles, depending on the nature of the functional group being replaced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that 8-tert-butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibits various biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains, making it a potential candidate for developing new antibiotics.
2. Anti-inflammatory Effects
Preliminary investigations suggest that it may have anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
3. Anticancer Potential
Research into its anticancer properties has indicated that it can inhibit the growth of certain cancer cell lines, suggesting potential use in oncology.
Therapeutic Applications
Given its diverse biological activities, this compound could be explored for several therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Antimicrobial | Development of new antibiotics |
| Inflammation | Treatment for inflammatory diseases |
| Oncology | Anticancer drug development |
Case Studies
Several case studies have been documented regarding the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) comparable to existing antibiotics.
- Anti-inflammatory Research : Another study highlighted its ability to reduce pro-inflammatory cytokines in vitro, indicating a mechanism by which it could alleviate symptoms in inflammatory conditions.
- Cancer Cell Line Inhibition : A recent investigation revealed that the compound inhibited proliferation in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure can enhance binding affinity and selectivity, leading to improved therapeutic outcomes. In materials science, the compound’s unique structure can influence its physical properties, such as solubility, stability, and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Pharmacological Implications
Acyl Group Modifications
- Pyridine’s electron-withdrawing nature may reduce electron density in the acyl group compared to phenylacetyl, affecting interactions with hydrophobic pockets .
- 8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid (CAS: 1326808-95-0):
The trimethoxybenzoyl group provides three methoxy substituents, enhancing hydrogen-bonding capacity and π-π stacking. This modification is linked to improved antitumor activity in related spirocyclic derivatives .
Spiro Core Modifications
- 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane (CAS: 71526-07-3):
Used as a pesticide safener, this compound lacks the carboxylic acid and tert-butyl group. The dichloroacetyl group increases electrophilicity, enabling detoxification of herbicides in crops . - tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate :
The addition of a triazole ring and biphenyl group expands π-system interactions, likely enhancing kinase inhibition or anticancer properties .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Lipophilicity : The tert-butyl group increases LogP compared to methyl or dichloroacetyl derivatives, favoring blood-brain barrier penetration.
- Solubility: Carboxylic acid-containing derivatives exhibit better aqueous solubility than non-polar analogs.
Biological Activity
8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview supported by diverse sources.
Chemical Structure and Properties
The compound has a complex spirocyclic structure that contributes to its biological properties. Its molecular formula is , with a molar mass of approximately 320.39 g/mol. The presence of the tert-butyl group and the phenylacetyl moiety enhances its lipophilicity, which may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to 8-tert-butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane exhibit antimicrobial properties. A study demonstrated that derivatives of spirodecane compounds exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The compound has been evaluated for its anticancer properties. In vitro studies have shown that spirocyclic compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, derivatives have been shown to inhibit cell proliferation in breast cancer cell lines by modulating the expression of key oncogenes .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of similar aza-spiro compounds suggest that they may play a role in protecting neuronal cells from oxidative stress and excitotoxicity. These effects are hypothesized to be mediated through the modulation of neurotransmitter systems and reduction of inflammatory responses .
Synthesis and Derivatives
The synthesis of 8-tert-butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the tert-butyl and phenylacetyl groups via acylation reactions.
- Final purification through chromatography.
The yield and purity of the final product are critical for assessing biological activity.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 8-tert-butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including spirocyclization and functional group protection. For example:
- Step 1 : React tert-butyl-substituted precursors with phenylacetyl chloride under anhydrous conditions (e.g., dry THF, 0–5°C) to form the spirocyclic backbone .
- Step 2 : Introduce the carboxylic acid group via hydrolysis of a protected ester intermediate (e.g., ethyl ester) using NaOH/EtOH at reflux .
- Standardization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and optimize yields by adjusting stoichiometry (1.2–1.5 equivalents of acylating agents) and temperature gradients .
Q. How can the structural integrity of this spirocyclic compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze - and -NMR to verify spirocyclic connectivity (e.g., distinct singlet for tert-butyl protons at δ ~1.2 ppm) and phenylacetyl group integration .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with expected [M+H]+ ion matching theoretical values (e.g., CHNO: calc. 355.18, observed 355.17) .
- X-ray Crystallography : If crystalline, resolve the 3D structure to validate spirocyclic geometry and substituent orientation .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF for high solubility (>50 mg/mL), suitable for in vitro assays .
- Aqueous buffers : Test stability in PBS (pH 7.4) at 25°C/37°C; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24–72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s synthetic yield across published protocols?
- Methodological Answer :
- Critical Parameter Analysis : Compare reaction scales (e.g., micromolar vs. millimolar), purity of starting materials (>98%), and inert atmosphere usage (N/Ar) .
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst loading) and identify yield-limiting steps .
- Reproducibility Checks : Replicate protocols with independent batches and characterize impurities via LC-MS to trace side reactions (e.g., tert-butyl group cleavage) .
Q. What computational strategies can predict the compound’s biological activity and target selectivity?
- Methodological Answer :
- Molecular Docking : Screen against enzyme databases (e.g., PDB) using AutoDock Vina; prioritize targets with high binding affinity (ΔG < −8 kcal/mol) to the spirocyclic core .
- QSAR Modeling : Corlate substituent effects (e.g., tert-butyl vs. methyl groups) with bioactivity data from analogs (e.g., IC values for enzyme inhibition) .
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) for therapeutic potential .
Q. How does the compound’s spirocyclic architecture influence its reactivity in derivatization reactions?
- Methodological Answer :
- Steric Effects : The tert-butyl group restricts nucleophilic attack at the spirocyclic nitrogen, favoring selective acylation at the carboxylic acid moiety .
- Ring Strain : Assess [4.5] spirocycle stability under acidic/basic conditions via dynamic NMR; observe conformational changes at >100°C or pH extremes .
- Derivatization Case Study : React with EDCI/HOBt to form amide derivatives; monitor regioselectivity via -NMR (disappearance of −COOH signal at δ ~12 ppm) .
Q. What experimental approaches can elucidate the compound’s degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to oxidative (HO), hydrolytic (0.1M HCl/NaOH), and photolytic (ICH Q1B) conditions; identify degradation products via LC-MS/MS .
- Mechanistic Probes : Isotope labeling (e.g., -tert-butyl) to track fragmentation pathways in mass spectrometry .
- Stabilization Strategies : Co-formulate with cyclodextrins or antioxidants (e.g., BHT) to reduce hydrolysis/oxidation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
